molecular formula C22H16Cl2N2O4 B11183256 3,5-dichloro-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

3,5-dichloro-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11183256
M. Wt: 443.3 g/mol
InChI Key: AXMDVDMUAXDNFW-UHFFFAOYSA-N
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Description

3,5-dichloro-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound with a molecular formula of C18H14Cl2N2O3. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps. One common method includes the condensation of 3,5-dichloro-4-methoxybenzoic acid with 2-amino-4-methoxyphenol to form the benzoxazole ring. This is followed by the coupling of the benzoxazole derivative with 3,5-dichloro-4-methoxybenzoyl chloride under basic conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

3,5-dichloro-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-dichloro-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide apart from similar compounds is its unique benzoxazole ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C22H16Cl2N2O4

Molecular Weight

443.3 g/mol

IUPAC Name

3,5-dichloro-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C22H16Cl2N2O4/c1-28-15-6-3-12(4-7-15)22-26-18-11-14(5-8-19(18)30-22)25-21(27)13-9-16(23)20(29-2)17(24)10-13/h3-11H,1-2H3,(H,25,27)

InChI Key

AXMDVDMUAXDNFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl

Origin of Product

United States

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